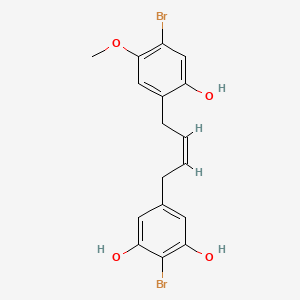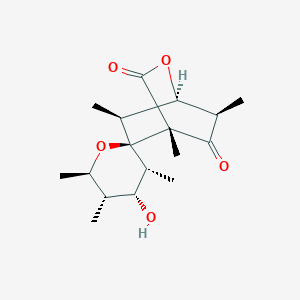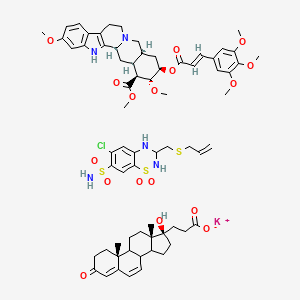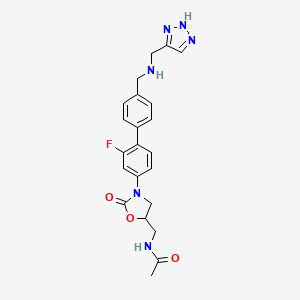
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt is a chemical compound with the molecular formula C17H36O4SNa. It is a derivative of 6-Tridecanol, 3,9-diethyl-, where the hydroxyl group is replaced by a hydrogen sulfate group, and it is neutralized with sodium. This compound is known for its surfactant properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt typically involves the sulfation of 6-Tridecanol, 3,9-diethyl-. The reaction is carried out by treating 6-Tridecanol, 3,9-diethyl- with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous sulfation processes. The alcohol is fed into a reactor where it reacts with sulfur trioxide gas. The resulting hydrogen sulfate ester is then neutralized with sodium hydroxide in a separate reactor. The product is then purified and concentrated to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 6-Tridecanol, 3,9-diethyl- and sulfuric acid.
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or other electrophiles can be used.
Major Products Formed
Hydrolysis: 6-Tridecanol, 3,9-diethyl- and sulfuric acid.
Oxidation: Corresponding sulfonic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of micelles and other structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Tridecanol, 3,9-diethyl-: The parent alcohol from which the hydrogen sulfate derivative is synthesized.
Sodium dodecyl sulfate: Another surfactant with similar properties but a different alkyl chain length.
Sodium lauryl ether sulfate: A related compound with ether linkages in the alkyl chain.
Uniqueness
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt is unique due to its specific alkyl chain structure and the presence of diethyl groups, which can influence its surfactant properties and interactions with other molecules. This makes it particularly useful in specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
3282-85-7 |
|---|---|
Molekularformel |
C17H35NaO3S |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
sodium;3,9-diethyltridecane-6-sulfonate |
InChI |
InChI=1S/C17H36O3S.Na/c1-5-9-10-16(8-4)12-14-17(21(18,19)20)13-11-15(6-2)7-3;/h15-17H,5-14H2,1-4H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
FDXRTOSOKYPFJT-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+] |
Synonyme |
tergitol 7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1259999.png)




![2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260011.png)

![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)





![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)
